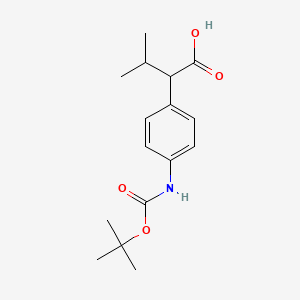
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine is a chemical compound that features a benzofuran ring fused with an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine typically involves the reaction of 2,3-dihydrobenzofuran derivatives with azetidine precursors. One common method includes the use of a 2-(allyloxy)aryl radical, which undergoes intramolecular addition to form an alkyl radical intermediate. This intermediate can then be further reacted with azetidine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azetidine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran derivatives: These compounds share the benzofuran ring structure but differ in their substituents.
Azetidine derivatives: These compounds share the azetidine moiety but differ in their additional functional groups.
Uniqueness
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine is unique due to the combination of the benzofuran ring and azetidine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidine |
InChI |
InChI=1S/C12H15NO/c1-2-12-11(3-4-14-12)6-9(1)5-10-7-13-8-10/h1-2,6,10,13H,3-5,7-8H2 |
InChI Key |
ANYFJYMWGRBSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


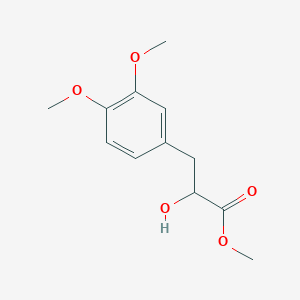
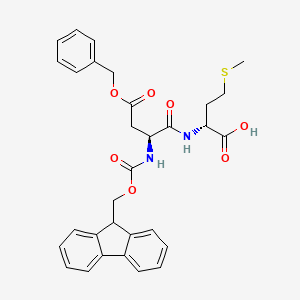



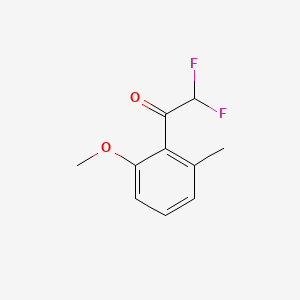
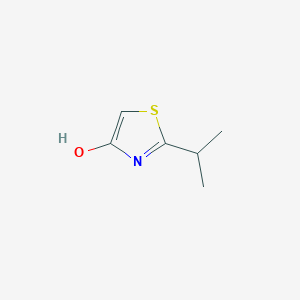
![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)

